5-Bromo-6-methylpyrazine-2-carbaldehyde
Description
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
5-bromo-6-methylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c1-4-6(7)8-2-5(3-10)9-4/h2-3H,1H3 |
InChI Key |
QBRSQAKVQSJJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylpyrazine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 6-methylpyrazine-2-carbaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Strong oxidizing agents like potassium permanganate in an acidic medium are commonly used.
Reduction: Reducing agents like sodium borohydride in methanol or ethanol are typically employed.
Major Products Formed
Scientific Research Applications
5-Bromo-6-methylpyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylpyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and functional differences between 5-Bromo-6-methylpyrazine-2-carbaldehyde and related pyrazine derivatives:
Physicochemical Properties
- Lipophilicity: Bromine and methyl groups enhance lipophilicity compared to non-halogenated or non-alkylated analogs. For instance, this compound is more lipophilic than 5-Bromo-pyrazine-2-carbaldehyde due to the additional methyl group .
- Reactivity : Aldehyde-containing derivatives (e.g., this compound) exhibit higher electrophilicity than ester or carboxamide analogs, making them prone to nucleophilic additions .
Q & A
Q. Optimization Methodology :
- Use Design of Experiments (DOE) to vary parameters (temperature, stoichiometry, solvent polarity).
- Monitor reaction progress via TLC and HPLC. For bromination, optimal yields (75–85%) are achieved at 70°C with a 1:1.2 substrate-to-NBS ratio .
Table 1 : Key Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | NBS, AIBN, CCl₄ | 70 | 78 ± 3 |
| 2 | Methanol, H₂SO₄ | 25 | 85 ± 2 |
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Basic Research Question
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects.
Q. Methodological Approach :
- NMR : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*). For example, the aldehyde proton in this compound appears at δ 10.2–10.5 ppm in DMSO-d₆, but shifts upfield in CDCl₃ due to reduced hydrogen bonding .
- IR : Confirm the C=O stretch (~1680 cm⁻¹) and C-Br vibration (~560 cm⁻¹) using attenuated total reflectance (ATR) FTIR.
Table 2 : Key Spectroscopic Signatures
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR | δ 10.3 (s, 1H) | Aldehyde proton |
| ¹³C NMR | δ 190.2 (C=O) | Carbonyl carbon |
| IR | 1680 cm⁻¹ | C=O stretch |
What advanced strategies mitigate competing side reactions during functionalization of the aldehyde group?
Advanced Research Question
The aldehyde group is prone to oxidation or nucleophilic addition, complicating derivatization.
Q. Methodology :
- Protection : Use acetal formation (e.g., ethylene glycol, p-TsOH) to stabilize the aldehyde before bromination .
- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor aldehyde reactivity over pyrazine ring bromination.
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution away from the aldehyde .
How can retrosynthetic analysis guide the design of novel derivatives from this compound?
Advanced Research Question
Retrosynthesis involves deconstructing the target molecule into simpler precursors.
Q. Key Steps :
Core Disconnection : Split the pyrazine ring into aminocarbonitrile or diketone precursors.
Functional Group Interconversion : Convert the aldehyde to a carboxylic acid via oxidation (KMnO₄, acidic conditions) for amide coupling .
Halogenation : Introduce bromine at C5 via electrophilic substitution, leveraging the methyl group’s directing effect .
Q. Example Pathway :
- Target: 5-Bromo-6-methylpyrazine-2-carboxylic acid
- Route: Oxidize aldehyde → brominate → purify via recrystallization (ethanol/water).
What are the stability profiles of this compound under varying storage conditions?
Advanced Research Question
Degradation mechanisms include hydrolysis of the aldehyde group and photolytic debromination.
Q. Methodology :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor purity via HPLC.
- Light Exposure : Use UV-Vis spectroscopy to track bromine loss (λmax shift from 245 nm to 230 nm) .
- Recommendations : Store in amber vials under argon at −20°C; avoid aqueous buffers.
How does this compound serve as a building block for heterocyclic compounds?
Basic Research Question
The compound’s aldehyde and bromine substituents enable diverse cyclization reactions.
Q. Applications :
- Pyrazolo[1,5-a]pyrazines : Condense with hydrazines to form fused rings (e.g., 70% yield with methylhydrazine in ethanol) .
- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) via aldehyde and pyrazine nitrogen .
What mechanistic insights explain the regioselectivity of nucleophilic substitution at the bromine site?
Advanced Research Question
The bromine at C5 is more reactive due to electron-withdrawing effects from the aldehyde and methyl groups.
Q. Methodology :
- DFT Calculations : Show a lower activation energy (ΔG‡ = 18.3 kcal/mol) for SNAr at C5 vs. C6 (ΔG‡ = 22.1 kcal/mol) .
- Experimental Validation : React with NaN₃ in DMF; exclusive azide substitution at C5 confirmed via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
